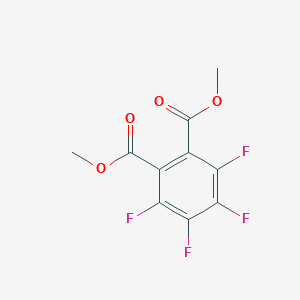

Dimethyl 3,4,5,6-tetrafluorophthalate

Overview

Description

Dimethyl 3,4,5,6-tetrafluorophthalate is an organic compound with the molecular formula C10H6F4O4 It is a derivative of phthalic acid where four hydrogen atoms on the benzene ring are replaced by fluorine atoms, and the carboxylic acid groups are esterified with methanol

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 3,4,5,6-tetrafluorophthalate can be synthesized through the esterification of 3,4,5,6-tetrafluorophthalic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the acid with methanol under an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production scale.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 3,4,5,6-tetrafluorophthalate undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.

Hydrolysis: The ester groups can be hydrolyzed to yield 3,4,5,6-tetrafluorophthalic acid and methanol.

Reduction: The compound can be reduced to form tetrafluorophthalic acid derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

Nucleophilic Substitution: Substituted phthalate esters.

Hydrolysis: 3,4,5,6-tetrafluorophthalic acid.

Reduction: Reduced phthalate derivatives.

Scientific Research Applications

Dimethyl 3,4,5,6-tetrafluorophthalate has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of fluorinated aromatic compounds.

Biology: Investigated for its potential as a probe in biochemical assays due to its unique fluorine content.

Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.

Industry: Utilized in the production of specialty polymers and materials with enhanced chemical resistance and thermal stability.

Mechanism of Action

The mechanism of action of dimethyl 3,4,5,6-tetrafluorophthalate involves its interaction with various molecular targets. The fluorine atoms on the benzene ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The ester groups can undergo hydrolysis, releasing methanol and the corresponding acid, which can further interact with biological or chemical systems.

Comparison with Similar Compounds

Dimethyl phthalate: Lacks fluorine atoms, making it less reactive in certain chemical reactions.

Dimethyl 2,3,5,6-tetrafluorophthalate: Similar structure but different fluorine substitution pattern, leading to different reactivity and applications.

Dimethyl 3,4,5,6-tetrachlorophthalate: Chlorine atoms instead of fluorine, resulting in different chemical properties and uses.

Uniqueness: Dimethyl 3,4,5,6-tetrafluorophthalate is unique due to its specific fluorine substitution pattern, which imparts distinct chemical reactivity and potential applications in various fields. The presence of fluorine atoms enhances its stability and resistance to degradation, making it valuable in the synthesis of advanced materials and pharmaceuticals.

Biological Activity

Dimethyl 3,4,5,6-tetrafluorophthalate (DM-TFP) is a fluorinated derivative of phthalate esters, which have garnered attention due to their potential biological activities and implications in environmental science. This article explores the biological activity of DM-TFP, including its mechanisms of action, effects on various biological systems, and relevant research findings.

DM-TFP is characterized by the presence of four fluorine atoms on the phthalate ring, which significantly alters its chemical reactivity and biological interactions. The molecular structure can be represented as follows:

- Chemical Formula : CHFO

- Molecular Weight : 252.15 g/mol

Mechanisms of Biological Activity

The biological activity of DM-TFP can be attributed to several mechanisms:

- Enzyme Inhibition : DM-TFP has been shown to inhibit certain enzymes involved in metabolic pathways. For example, studies indicate that fluorinated phthalates can interfere with the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and the detoxification processes in organisms .

- Cellular Toxicity : Research indicates that DM-TFP exhibits cytotoxic effects on various cell lines. The compound's ability to induce oxidative stress has been linked to cell apoptosis in human liver cells .

- Endocrine Disruption : Like other phthalates, DM-TFP may act as an endocrine disruptor. It has been suggested that it can mimic or interfere with hormone signaling pathways, potentially leading to reproductive and developmental issues in exposed organisms .

Case Studies

-

Cytotoxicity Assessment :

A study evaluated the cytotoxic effects of DM-TFP on human liver carcinoma cells (HepG2). The results indicated that exposure to DM-TFP at concentrations above 50 µM resulted in a significant reduction in cell viability, with an IC50 value determined to be approximately 30 µM . -

Endocrine Disruption Studies :

In a zebrafish model, DM-TFP was administered to assess its impact on developmental processes. Observations noted a disruption in normal vascular development and increased mortality rates among embryos exposed to concentrations exceeding 25 µM . -

Antimicrobial Activity :

A recent investigation into the antimicrobial properties of DM-TFP revealed its effectiveness against several pathogenic bacteria and fungi. The compound demonstrated significant inhibitory effects on Escherichia coli and Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL .

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

dimethyl 3,4,5,6-tetrafluorobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F4O4/c1-17-9(15)3-4(10(16)18-2)6(12)8(14)7(13)5(3)11/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKDASBAWJFXNAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C(=C1F)F)F)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80346953 | |

| Record name | dimethyl tetrafluorophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1024-59-5 | |

| Record name | dimethyl tetrafluorophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions dimethyl tetrafluorophthalate as a product of pyrolysis. Can you elaborate on the reaction context and its significance?

A1: The research paper [] describes dimethyl tetrafluorophthalate as a product derived from the pyrolysis of dimethyl 1,2,3,4,7,7-hexafluoro[2,2,1]hepta-2,5-diene-5,6-dicarboxylate. This reaction is significant because it highlights the thermal instability of the parent compound and offers insights into its decomposition pathway. The formation of dimethyl tetrafluorophthalate, alongside difluorocarbene, suggests a complex rearrangement involving bond breaking and formation at elevated temperatures. Further investigation into the mechanism and factors influencing this pyrolysis could unveil potential synthetic routes for dimethyl tetrafluorophthalate and similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.